3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
CAS No.: 1276197-23-9
Cat. No.: VC0196398
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 414.9 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1276197-23-9 |
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Molecular Formula | C19H21ClN2O4S |
Molecular Weight | 414.9 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid |
Standard InChI | InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |
Standard InChI Key | FZNQRUYAXGKACN-TXHXQZCNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Chemical Structure and Physical Properties
Molecular Structure
The compound features a phenothiazine core structure with a chlorine substituent at position 2, which is characteristic of chlorpromazine. The phenothiazine nucleus consists of two benzene rings connected by a sulfur atom and a nitrogen atom. At position 10 of the phenothiazine structure, there is a propyl chain linked to a tertiary amine. The distinguishing feature of this particular analog is the presence of six deuterium atoms (trideuteriomethyl groups) replacing the hydrogen atoms in the two methyl groups attached to the terminal nitrogen atom .
Physical and Chemical Properties
3-(2-Chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine exhibits physical and chemical properties that are largely similar to its non-deuterated counterpart, with some minor differences due to the isotope effect. The molecular formula is C₁₇H₁₉ClN₂S for the base form, with six hydrogen atoms replaced by deuterium in the labeled version .
Table 1: Physical and Chemical Properties of 3-(2-Chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
The compound carries safety warnings, including H301 (toxic if swallowed) and H315 (causes skin irritation), necessitating appropriate handling procedures in laboratory settings .
Synthesis and Preparation Methods
General Deuteration Approaches
The synthesis of deuterated compounds typically involves strategically incorporating deuterium atoms at specific positions. For N,N-bis(trideuteriomethyl) derivatives, the process often utilizes deuterium exchange reactions under controlled conditions.
A common approach for synthesizing deuterated analogs of tertiary amines involves:
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Starting with the non-deuterated compound
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Performing base-catalyzed hydrogen-deuterium exchange reactions
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Using deuterated reagents such as D₂O or deuterated solvents like DMSO-d₆
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Employing specific catalysts to facilitate the exchange process
For related deuterated compounds, synthesis often involves the reaction of appropriate primary amines with formaldehyde and formic acid, followed by deuterium exchange processes, which may require controlled temperatures and specific catalysts like Raney nickel for hydrogenation processes.
Specific Synthesis Routes
The precise synthesis of 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine likely follows established routes for deuterated analogs. Based on syntheses of similar compounds, the process might involve:
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Deuteration of dimethylamine to produce bis(trideuteriomethyl)amine
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Reaction of 2-chlorophenothiazine with an appropriate propyl linker
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Coupling of the resulting intermediate with the deuterated amine portion
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Purification and formation of the desired salt form (oxalate or hydrochloride)
Similar deuterated compounds have been synthesized by labeling methyl groups under strongly basic conditions in DMSO-d₆, converting methyl or dimethyl groups into CD₃ or di-CD₃ derivatives .
Applications in Research and Analysis
Internal Standards for Analytical Chemistry
One of the primary applications of 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is as an internal standard in analytical chemistry, particularly in mass spectrometry and liquid chromatography. The deuterium labeling creates a compound that behaves nearly identically to chlorpromazine in chemical reactions and chromatographic separations but can be distinguished by its molecular weight in mass spectrometry .
This property is invaluable for:
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Quantitative analysis of chlorpromazine in biological samples
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Method validation in pharmaceutical analysis
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Quality control processes in drug manufacturing
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Therapeutic drug monitoring
Pharmacokinetic and Metabolic Studies
The deuterium-labeled compound serves as an essential tool in pharmacokinetic studies of chlorpromazine. By using the deuterated analog as a tracer or reference standard, researchers can:
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Track the distribution, metabolism, and elimination of chlorpromazine in biological systems
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Identify and quantify metabolites
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Study drug-drug interactions
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Investigate individual variations in drug metabolism
The strategic placement of deuterium atoms in the N,N-dimethyl groups is particularly useful for studying N-demethylation pathways, which are common metabolic routes for chlorpromazine and related drugs .
Advantages of Deuterium Labeling
Deuterium labeling provides several advantages in research applications:
The deuterated analog improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of chlorpromazine in biological samples, which is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research .
Structural Relationships and Chemical Family
Relationship to Chlorpromazine
3-(2-Chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is a direct deuterated analog of chlorpromazine, with identical structural features except for the six deuterium atoms replacing hydrogens in the two methyl groups attached to the terminal nitrogen. Chlorpromazine is a first-generation antipsychotic medication belonging to the phenothiazine class, which has been used clinically since the 1950s.
The parent compound, chlorpromazine, exhibits multiple pharmacological activities, including:
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Dopamine receptor antagonism (particularly D2 receptors)
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Serotonin (5-HT) receptor antagonism
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Anticholinergic effects
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Alpha-adrenergic blockade
Available Forms and Derivatives
The compound exists in different salt forms, with the hydrochloride and oxalate salts being the most common. The hydrochloride salt (Chlorpromazine-D6 hydrochloride) has a molecular weight of 361.36 g/mol and a melting point of 187-189°C .
There are also related hydroxylated derivatives, such as 7-Hydroxy Chlorpromazine-D6, which is used for similar analytical purposes. This derivative has the IUPAC name 10-(3-(bis(methyl-d3)amino)propyl)-8-chloro-10H-phenothiazin-3-ol and a molecular weight of approximately 340.91 g/mol .
Research Findings and Studies
Theoretical and Computational Studies
While specific research on 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is limited in the available literature, studies on related phenothiazine derivatives provide valuable insights into the chemical behavior of this class of compounds.
Density functional theory (DFT) and molecular dynamics (MD) simulations have been employed to analyze phenothiazine derivatives, revealing important electronic and chemical parameters. For related compounds, electrostatic potential plots indicate that the rings and specific functional groups (such as C≡N in certain derivatives) are sensitive to nucleophilic attacks. Hydrogen atoms in these structures are typically susceptible to electrophilic attacks .
These computational studies help predict:
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Reactive sites within the molecule
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Potential interaction with biological targets
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Stability in various chemical environments
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Spectroscopic properties
Applications in Modern Research
The deuterium-labeled chlorpromazine plays a crucial role in current research methodologies, particularly in:
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Therapeutic drug monitoring: Ensuring appropriate dosing of chlorpromazine by accurate quantification in patient samples
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Pharmacokinetic variability studies: Investigating individual differences in drug metabolism and clearance
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Drug-drug interaction research: Assessing how concomitant medications affect chlorpromazine metabolism
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Metabolite identification: Tracking biotransformation pathways of chlorpromazine
The field of specifically deuterated compounds has expanded significantly in recent years, with researchers designing deuterated analogs to improve pharmacokinetic properties. For example, deuteration of methyl groups in various drug molecules has been explored as a strategy to potentially slow metabolic clearance and reduce the formation of reactive metabolites .
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